4-Amino-N-cyclohexyl-N-methyl-benzenesulfonamide
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Description
4-Amino-N-cyclohexyl-N-methyl-benzenesulfonamide is a chemical compound with the molecular formula C13H20N2O2S . It is available for purchase for proteomics research .
Synthesis Analysis
The synthesis of benzenesulfonamide derivatives, including 4-Amino-N-cyclohexyl-N-methyl-benzenesulfonamide, involves intramolecular cyclization rearrangement reaction of previously prepared chloroacetamide derivative .Molecular Structure Analysis
The molecular structure of 4-Amino-N-cyclohexyl-N-methyl-benzenesulfonamide consists of 13 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom . The average mass is 268.375 Da and the monoisotopic mass is 268.124542 Da .Scientific Research Applications
Application Summary
“4-Amino-N-cyclohexyl-N-methyl-benzenesulfonamide” is used in the synthesis of quinazolinone-sulfonamide linked hybrid heterocyclic entities derived from glycine . These compounds are designed to assimilate 4-quinazolone and sulfonamide moieties in a single molecular framework .
Methods of Application
The synthesis of these compounds involves a multi-step approach initiated from glycine . The process includes reaction in aqueous-media, phosphazo-method of condensation, base mediated selective ester-cleavage, along with a key-step, rapid and improved Grimmel’s hetero-cyclization method .
Results or Outcomes
These compounds were screened for their in vitro antimicrobial activity . The minimum inhibitory concentrations of the synthesized compounds against various bacteria (S. aureus, B. cereus, E. coli, K. pneumonia, P. aeruginosa) and fungus (A. niger, C. albicans) were measured by broth microdilution assay . Preliminary results indicated that most of the screened compounds displayed varied degrees of inhibitory actions .
Sulfonamides are an organosulfur group with the structure R−S(=O)2−NR2, consisting of a sulfonyl group (O=S=O) connected to an amine group (−NH2) . They are relatively unreactive and are typically crystalline . Many important drugs contain the sulfonamide group .
Sulfonamides are an organosulfur group with the structure R−S(=O)2−NR2, consisting of a sulfonyl group (O=S=O) connected to an amine group (−NH2) . They are relatively unreactive and are typically crystalline . Many important drugs contain the sulfonamide group .
properties
IUPAC Name |
4-amino-N-cyclohexyl-N-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2S/c1-15(12-5-3-2-4-6-12)18(16,17)13-9-7-11(14)8-10-13/h7-10,12H,2-6,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIWPQNWGSVWCPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1)S(=O)(=O)C2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00322315 |
Source
|
Record name | 4-Amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00322315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.38 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-N-cyclohexyl-N-methyl-benzenesulfonamide | |
CAS RN |
7467-48-3 |
Source
|
Record name | 7467-48-3 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400964 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Amino-N-cyclohexyl-N-methylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00322315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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